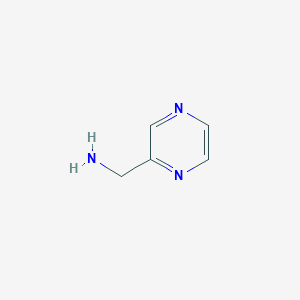

2-Aminomethylpyrazine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

pyrazin-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3/c6-3-5-4-7-1-2-8-5/h1-2,4H,3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQIBSDCOMQYSPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60295798 | |

| Record name | 2-Aminomethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20010-99-5 | |

| Record name | 20010-99-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Aminomethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60295798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Aminomethyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways Involving 2 Aminomethylpyrazine

Strategies for the Synthesis of 2-Aminomethylpyrazine and its Derivatives

The synthesis of this compound and its related compounds can be achieved through various reaction pathways. These strategies are broadly classified into two main groups: those that build the pyrazine (B50134) ring from acyclic precursors and those that functionalize an existing pyrazine ring.

Pyrazine Ring Formation Approaches

The fundamental construction of the pyrazine ring is a cornerstone of heterocyclic chemistry, with several established methods being applicable.

Condensation Reactions with 1,2-Diamines and 1,2-Dicarbonyl Compounds

A classic and widely employed method for constructing the pyrazine ring involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. organic-chemistry.orgnih.gov This reaction typically proceeds by forming a dihydropyrazine (B8608421) intermediate, which subsequently undergoes oxidation to yield the aromatic pyrazine ring. organic-chemistry.orggoogle.com The oxidation step can often be carried out using air or with specific oxidizing agents like copper chromite at elevated temperatures. organic-chemistry.orgnih.gov This method is versatile, allowing for the synthesis of various substituted pyrazines by choosing appropriately substituted diamine and dicarbonyl precursors.

Self-Condensation of α-Amino Ketones and Subsequent Oxidative Pathways

Another fundamental route to the pyrazine nucleus is the self-condensation or dimerization of α-amino ketones. organic-chemistry.org In this pathway, two molecules of an α-amino ketone react with each other, typically under basic conditions, to form a dihydropyrazine derivative through the loss of two water molecules. This dihydropyrazine intermediate is then oxidized to the stable aromatic pyrazine. organic-chemistry.org Air oxidation is often sufficient for this aromatization step. This method is particularly useful for producing symmetrically substituted pyrazines.

Reactions Involving α-Haloketones and Nitrogen Sources

The use of α-haloketones as precursors provides another pathway to the pyrazine ring. researchgate.net These reactive compounds can engage with nitrogen sources, such as ammonia (B1221849), in several ways. An α-haloketone can react with ammonia to form an α-amino ketone in situ. This intermediate can then undergo self-condensation as described previously to form the pyrazine ring. organic-chemistry.org Alternatively, an α-haloketone can react with a pre-formed α-amino ketone in a condensation reaction to build the dihydropyrazine intermediate, which is subsequently oxidized. google.com The high reactivity of the carbon-halogen bond in α-haloketones makes them valuable and versatile building blocks in heterocyclic synthesis. google.comyoutube.com

Table 1: Summary of Pyrazine Ring Formation Strategies

| Synthetic Method | Reactants | Brief Description | References |

| Condensation Reaction | 1,2-Diamine and 1,2-Dicarbonyl Compound | Two components condense to form a dihydropyrazine, which is then oxidized to the aromatic pyrazine. | organic-chemistry.org, google.com, nih.gov |

| Self-Condensation | α-Amino Ketone (2 equivalents) | Two molecules of the α-amino ketone dimerize to a dihydropyrazine, followed by oxidation. | organic-chemistry.org |

| α-Haloketone Pathway | α-Haloketone and Ammonia (or α-Amino Ketone) | The α-haloketone reacts with a nitrogen source to form intermediates that cyclize and oxidize to pyrazine. | google.com, researchgate.net, google.com |

Specific Aminomethylation Strategies on Pyrazine Scaffolds

These methods involve the introduction of the -CH₂NH₂ group onto a pre-existing pyrazine ring. This is a common strategy when the desired pyrazine core is readily available or more easily synthesized than the corresponding acyclic precursors needed for ring formation.

One of the most direct methods for this transformation is the reduction of 2-cyanopyrazine . The cyano group can be catalytically hydrogenated to an aminomethyl group. This reaction is typically performed using hydrogen gas with a metal catalyst, such as palladium on carbon (Pd/C) or a cobalt-containing catalyst. google.comgoogle.com The process involves the reduction of the carbon-nitrogen triple bond of the nitrile to a primary amine. The precursor, 2-cyanopyrazine, can be synthesized from 2-methylpyrazine (B48319) through catalytic ammoxidation, a process that involves reacting the methylpyrazine with ammonia and oxygen over a catalyst. researchgate.netgoogle.comepo.org

Another powerful strategy is the reduction of pyrazine-2-carboxamide . Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), are capable of reducing the amide functional group directly to an amine. masterorganicchemistry.combyjus.comyoutube.com This reaction converts the -CONH₂ group to a -CH₂NH₂ group. The starting pyrazine-2-carboxamide can be prepared by reacting pyrazine-2-carboxylic acid with a chlorinating agent like thionyl chloride to form the acyl chloride, which is then treated with ammonia or an amine. mdpi.comsciforum.net

A third approach is the amination of a 2-(halomethyl)pyrazine , such as 2-(chloromethyl)pyrazine. This involves a nucleophilic substitution reaction where the halogen atom is displaced by an amine source. Ammonia or a protected form of ammonia, like hexamethylenetetramine (in the Delepine reaction) or potassium phthalimide (B116566) (in the Gabriel synthesis), can be used as the nucleophile to introduce the nitrogen atom, which is then deprotected to yield the primary amine.

Table 2: Strategies for Introducing the Aminomethyl Group on a Pyrazine Scaffold

| Pyrazine Precursor | Key Reagent(s) | Intermediate/Reaction Type | References |

| 2-Cyanopyrazine | H₂ / Catalyst (e.g., Pd/C, Co) | Catalytic Hydrogenation | google.com, google.com |

| Pyrazine-2-carboxamide | Lithium Aluminum Hydride (LiAlH₄) | Amide Reduction | masterorganicchemistry.com, byjus.com, youtube.com |

| 2-(Chloromethyl)pyrazine | Ammonia or equivalent (e.g., Phthalimide) | Nucleophilic Substitution | Inferred general method |

Bio-Inspired Synthetic Pathways Utilizing Amino Acids and Aldehydes

Bio-inspired or biomimetic syntheses often mimic pathways found in nature. The formation of pyrazines in many natural products and cooked foods, often through the Maillard reaction, provides inspiration for laboratory syntheses. masterorganicchemistry.com

A key biomimetic approach involves the dimerization of α-amino aldehydes . byjus.com These aldehydes can be derived from readily available and inexpensive amino acids. The in-situ generation of α-amino aldehydes, for instance by the hydrogenolysis of their Cbz-protected derivatives, can lead to spontaneous dimerization and subsequent oxidation in a one-pot operation to form 2,5-disubstituted pyrazines. byjus.com This methodology highlights a viable biosynthetic route to pyrazine alkaloids in nature. byjus.com The reaction between amino acids and reducing sugars (which provide aldehyde functionalities) is known to produce a variety of pyrazines, and studies using model systems with specific amino acids and glucose have elucidated the formation mechanisms of various pyrazine derivatives. mdpi.com

Advanced Multicomponent and One-Pot Synthetic Protocols

One-pot reactions and multicomponent reactions (MCRs) represent highly efficient strategies in organic synthesis by minimizing sequential steps, purification, and waste generation. nih.gov In this context, derivatives of this compound have been shown to be effective substrates in one-pot cyclocondensation reactions. For instance, 2-(aminomethyl)pyridine and its quinoline (B57606) analogues serve as key nucleophilic components in a novel method for synthesizing imidazo[1,5-a]pyridines. beilstein-journals.org

This process involves the reaction of the aminomethyl substrate with nitroalkanes that have been electrophilically activated by a mixture of phosphorous acid and polyphosphoric acid. beilstein-journals.org The reaction proceeds through a cyclocondensation pathway, yielding fused heterocyclic products. Although requiring relatively harsh conditions, this method provides a direct route to valuable fused nitrogen-containing scaffolds from simple starting materials. beilstein-journals.org The general applicability of such one-pot procedures highlights the potential for this compound to be employed in similar cascades to generate structural diversity. nih.govmdpi.combeilstein-journals.org

Table 1: One-Pot Synthesis of Imidazo[1,5-a]pyridines

| Starting Amine | Nitroalkane Reactant | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(aminomethyl)pyridine | Nitromethane | 3-methylimidazo[1,5-a]pyridine | Moderate | beilstein-journals.org |

| 2-(aminomethyl)pyridine | Nitroethane | 1,3-dimethylimidazo[1,5-a]pyridine | Moderate | beilstein-journals.org |

| 2-(aminomethyl)quinoline | Nitropropane | 3-propylimidazo[1,5-a]quinoline | Good | beilstein-journals.org |

| 2-(aminomethyl)pyridine | α-nitroacetophenone | 3-phenylimidazo[1,5-a]pyridine | Good | beilstein-journals.org |

Role of this compound as a Key Building Block in Complex Molecule Synthesis

The distinct structural features of this compound make it an ideal building block for creating complex molecules, particularly within the realms of medicinal and materials chemistry.

Construction of Heterocyclic Systems

The primary amine and aromatic nitrogen atoms of this compound allow it to be readily incorporated into a variety of heterocyclic structures.

One of the most powerful methods for constructing five-membered heterocycles is the 1,3-dipolar cycloaddition reaction. wikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, are key intermediates in the synthesis of pyrrolidine (B122466) rings. wikipedia.orgnih.gov These ylides can be generated in situ from the condensation of an amine with an aldehyde. nih.gov

This compound is an excellent candidate for this transformation. The reaction between this compound and an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) would generate a non-stabilized azomethine ylide. This reactive intermediate can be trapped by a dipolarophile, such as an activated alkene (e.g., N-phenylmaleimide), in a [3+2] cycloaddition. This process is highly valuable for creating spirocyclic systems, where two rings share a single carbon atom. rsc.org The reaction sequence, starting from this compound, would lead to the formation of novel spiro-pyrrolidine derivatives tethered to a pyrazine ring, a structural motif of significant interest in medicinal chemistry. nih.govnih.gov The catalytic asymmetric variant of this reaction offers a route to enantiomerically enriched, complex spirocycles. rsc.org

Table 2: Proposed 1,3-Dipolar Cycloaddition for Spirocycle Synthesis

| Amine Component | Aldehyde | Dipolarophile | Expected Product Class |

|---|---|---|---|

| This compound | Formaldehyde | N-Phenylmaleimide | Spiro[pyrazine-pyrrolidine-dione] |

| This compound | Benzaldehyde | Dimethyl acetylenedicarboxylate | Spiro[pyrazine-pyrroline-dicarboxylate] |

The construction of bridged and fused ring systems is a central theme in the synthesis of complex natural products and pharmaceutical agents. nih.gov this compound serves as a valuable precursor for such architectures. As demonstrated in the synthesis of imidazo[1,5-a]pyridines, the molecule can undergo cyclocondensation reactions that result in a fused ring system where the pyrazine and imidazole (B134444) rings share a nitrogen and a carbon atom. beilstein-journals.org This strategy transforms a simple, flexible starting material into a more rigid, complex, and often more biologically relevant scaffold. The resulting fused systems are of great interest as they can mimic peptide turns or act as rigid frameworks for presenting pharmacophoric elements in defined spatial orientations.

Modular Assembly of Molecular Architectures

Modular synthesis focuses on the stepwise, controlled assembly of complex structures from simpler, interchangeable building blocks. nih.govrsc.org The well-defined reactivity of this compound allows it to be used as a reliable module in such synthetic strategies.

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to high-throughput screening for identifying lead compounds. nih.gov FBDD utilizes small, low-complexity molecules, or "fragments," to probe protein binding sites. mdpi.com These fragments typically adhere to the "Rule of Three" (MW < 300, ≤ 3 H-bond donors, ≤ 3 H-bond acceptors, cLogP ≤ 3).

This compound is an ideal candidate for inclusion in fragment libraries. Its key characteristics include:

Low Molecular Weight: It has a molecular weight of 109.13 g/mol , well within the fragment-like chemical space.

Pharmacophoric Features: It possesses hydrogen bond donors (the -NH2 group) and acceptors (the pyrazine nitrogens), enabling it to form key interactions with biological targets.

Vectorial Growth: The primary amine provides a clear, reactive handle for "growing" the fragment into a more potent lead compound by linking it to other fragments or chemical moieties.

3D-Scaffold Potential: The pyrazine ring serves as a rigid scaffold that can project substituents into defined regions of three-dimensional space.

The use of such nitrogen-containing heterocyclic fragments is a proven strategy for tackling challenging drug targets, including those previously considered "undruggable." nih.govresearchgate.net While direct screening data for this compound is not widely published, its structural and physicochemical properties make it a highly valuable, yet underexplored, fragment for FBDD campaigns. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Imidazo[1,5-a]pyridine (B1214698) |

| 2-(aminomethyl)pyridine |

| 2-(aminomethyl)quinoline |

| Nitromethane |

| Nitroethane |

| Nitropropane |

| α-nitroacetophenone |

| 3-methylimidazo[1,5-a]pyridine |

| 1,3-dimethylimidazo[1,5-a]pyridine |

| 3-propylimidazo[1,5-a]quinoline |

| 3-phenylimidazo[1,5-a]pyridine |

| N-phenylmaleimide |

| Dimethyl acetylenedicarboxylate |

| Spiro[pyrazine-pyrrolidine-dione] |

Coordination Chemistry of 2 Aminomethylpyrazine

Ligand Design Principles and Coordination Modes

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. 2-Aminomethylpyrazine incorporates key structural features that allow it to function in multiple coordination modes.

Monodentate, Bidentate, and Polydentate Coordination Characteristics

Ligands are classified based on the number of donor atoms that bind to a central metal ion, a concept known as denticity. libretexts.org

Monodentate Coordination: A monodentate ligand binds to a metal center through a single donor atom. libretexts.orgvaia.com In the case of this compound, it can coordinate in a monodentate fashion through either the nitrogen atom of the pyrazine (B50134) ring or the nitrogen atom of the amino group. researchgate.net Pyridine (B92270), a similar heterocyclic compound, is a classic example of a monodentate ligand, binding to a metal atom through its single nitrogen donor. vaia.com The choice of coordination site is influenced by factors such as the nature of the metal ion and the steric environment. researchgate.net

Bidentate Coordination: Bidentate ligands possess two donor atoms that can simultaneously bind to a single metal center, forming a chelate ring. libretexts.org this compound is a potential bidentate ligand, capable of coordinating through both the pyrazine nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. researchgate.net This chelation, known as the chelate effect, results in complexes with enhanced thermodynamic stability compared to those formed with analogous monodentate ligands. libretexts.org Ligands like 2-(aminomethyl)pyridine have been shown to act as N,N'-bidentate ligands in complexes with metals like zinc(II). nih.gov

Polydentate (Bridging) Coordination: In certain arrangements, this compound can act as a bridging ligand, connecting two or more metal centers to form polynuclear or polymeric structures. This can occur if the two nitrogen donors bind to different metal ions. For instance, the pyrazine ring nitrogen can coordinate to one metal center, while the aminomethyl nitrogen coordinates to another. This bridging capability is crucial in the construction of coordination polymers.

Influence of Amine and Pyrazine Moieties on Ligand Behavior

The coordination behavior of this compound is a direct consequence of the electronic and steric properties of its constituent amine and pyrazine groups.

The pyrazine ring contains two nitrogen atoms in a 1,4-diazabenzene structure. osti.gov The sp2 hybridized nitrogen atoms of the pyrazine ring are generally less basic compared to saturated amines. osti.gov The electron-withdrawing nature of the second nitrogen atom in the para position reduces the nucleophilicity of the coordinating nitrogen donor. osti.gov This effect makes the pyrazine nitrogen a weaker Lewis base compared to the nitrogen in pyridine. osti.gov

Formation and Structural Characterization of Metal Complexes

The interaction of this compound with various metal ions leads to the formation of coordination complexes with diverse geometries and nuclearities, which are often characterized using single-crystal X-ray diffraction.

Coordination with Transition Metals

This compound and related aminopyridine/aminopyrazine ligands form stable complexes with a wide range of transition metals, including copper, iron, zinc, and cadmium. nih.govnsf.govnih.govekb.eg The geometry of these complexes, which can be square planar, square pyramidal, tetrahedral, or octahedral, is determined by the coordination number of the metal ion and the spatial orientation of the ligand's donor orbitals. nih.gov

| Metal Ion | Ligand Type | Coordination Geometry | Reference |

|---|---|---|---|

| Iron(II) | Amino-pyridine | High-spin, Dimeric | nsf.gov |

| Zinc(II) | 2-(aminomethyl)pyridine | Octahedral | nih.gov |

| Cadmium(II) | 4-Aminopyridine (B3432731) | Octahedral | nih.gov |

| Copper(II) | 2-aminopyrimidine | 4 + 2 coordination (distorted octahedral) | researchgate.net |

Copper(II) ions have a particularly rich coordination chemistry with N-donor ligands like this compound. tdl.orgresearchgate.net The d⁹ electronic configuration of Cu(II) leads to a variety of coordination geometries, often distorted from ideal symmetries due to the Jahn-Teller effect.

Complexes of Cu(II) with ligands similar to this compound, such as 2-aminopyrimidine, have been shown to form two-dimensional coordination polymers. researchgate.net In these structures, (CuX₂)n (where X is a halide) chains are cross-linked by the aminopyrimidine molecules. researchgate.net The ability of the ligand to bridge metal centers is key to forming these extended networks. For example, in some structures, the oxygen atom of an ethoxide group can bridge two copper(II) ions to form a dinuclear complex, which then links into a one-dimensional polymer through coordination of the pyridine/pyrazine group of an adjacent unit. koreascience.kr These polymeric structures can exhibit interesting magnetic properties, such as antiferromagnetic interactions, arising from spin exchange between the bridged copper(II) centers. koreascience.kr

| Ligand | Structural Motif | Resulting Structure | Magnetic Property | Reference |

|---|---|---|---|---|

| 2-aminopyrimidine | Bihalide bridged (CuCl₂)n chains cross-linked by ligands | 2D Coordination Polymer | Not specified | researchgate.net |

| 2-[(pyridin-3-ylmethyl)amino]ethanol | Oxygen atom of ethoxide group bridges two Cu(II) ions | 1D Coordination Polymer | Strong antiferromagnetic interaction | koreascience.kr |

| 4,4′-bipyridine-2,6,2′,6′-tetracarboxylate | Pyridyl-2,6-dicarboxylate chelation and carboxylate bridging | 2D Coordination Grid | Not specified | rsc.org |

Besides copper, this compound and its analogs coordinate with a variety of other transition metal ions.

Zinc(II) Complexes: With the d¹⁰ ion Zn(II), 2-(aminomethyl)pyridine has been observed to form a trans-bis[2-(aminomethyl)pyridine-κ²N,N']bis(saccharinato-κN)zinc(II) complex. nih.gov In this structure, the zinc(II) atom is octahedrally coordinated, with the aminomethylpyridine ligand acting as a bidentate chelate. nih.gov

Iron(II) Complexes: Dimeric iron(II) complexes with amino-pyridine ligands have been synthesized and characterized. nsf.gov These complexes were found to favor a high-spin iron(II) state. nsf.gov

Cadmium(II) Complexes: The Cd(II) ion, which is larger than Zn(II), can also form complexes with aminopyridine-type ligands. For instance, a complex with 4-aminopyridine and isothiocyanate ligands shows the Cd(II) ion in an octahedral coordination geometry, bridged by both isothiocyanate and chloride ions to form a polymeric structure. nih.gov

The versatility of aminopyrazine and aminopyridine ligands in coordinating to various metal ions highlights their importance in the systematic design of coordination compounds with tailored structures and properties. researchgate.netekb.eg

Geometrical Isomerism in this compound Coordination Compounds

Geometrical isomerism is a form of stereoisomerism where the arrangement of ligands around a central metal ion differs in space. researchgate.net In coordination compounds, this most commonly manifests as cis-trans and facial-meridional (fac-mer) isomerism. researchgate.netresearchgate.net The possibility for a complex to exhibit geometrical isomerism depends on its coordination number and the geometry of the complex, with square planar and octahedral geometries being the most common to display this property. nih.gov

This compound (amp), with its ability to act as a monodentate or a bidentate chelating ligand, can participate in the formation of various geometrical isomers. When acting as a monodentate ligand, it coordinates through one of the nitrogen atoms, while as a bidentate ligand, it forms a chelate ring by coordinating through the pyrazine ring nitrogen and the aminomethyl nitrogen.

Cis-Trans Isomerism in Square Planar Complexes:

For a square planar complex with the general formula [Ma₂b₂], where 'M' is the central metal ion and 'a' and 'b' are monodentate ligands, two geometrical isomers are possible: cis and trans. researchgate.net In the cis isomer, the two identical ligands are adjacent to each other at a 90° angle, while in the trans isomer, they are opposite to each other at a 180° angle. researchgate.net

A hypothetical square planar complex of this compound, such as [Pt(amp)₂Cl₂], where 'amp' acts as a monodentate ligand, would be expected to exhibit cis and trans isomerism.

Cis-[Pt(amp)₂Cl₂]: The two this compound ligands are positioned next to each other.

Trans-[Pt(amp)₂Cl₂]: The two this compound ligands are located on opposite sides of the platinum center.

Cis-Trans and Fac-Mer Isomerism in Octahedral Complexes:

Octahedral complexes also exhibit geometrical isomerism. For a complex with the formula [Ma₄b₂], cis and trans isomers are possible, depending on the relative positions of the two 'b' ligands. researchgate.net

In octahedral complexes of the type [Ma₃b₃], facial (fac) and meridional (mer) isomers can form. nih.gov

Fac-isomer: The three identical ligands are located on one triangular face of the octahedron.

Mer-isomer: The three identical ligands lie in a plane that bisects the octahedron.

If this compound were to participate in the formation of an octahedral complex of the type [Co(amp)₃(NO₂)₃], the existence of fac and mer isomers would be anticipated.

Factors Influencing Coordination Number and Geometry

The coordination number and geometry of metal complexes are influenced by a delicate balance of several factors. These include the size and charge of the metal ion, the steric and electronic properties of the ligands, and the reaction conditions, including the solvent and counter-ions. In complexes involving this compound, its versatility as a ligand plays a crucial role in determining the final structure.

Key Influencing Factors:

Size of the Central Metal Ion: Larger metal ions can accommodate a higher number of ligands, thus favoring higher coordination numbers.

Steric Hindrance between Ligands: Bulky ligands tend to favor lower coordination numbers to minimize steric repulsion. The aminomethyl group of this compound, while not excessively large, can influence the packing of ligands around the metal center.

Chelating Effect: As a bidentate ligand, this compound can form a stable five-membered chelate ring with a metal ion. This chelation enhances the stability of the complex and strongly influences the geometry. For instance, the formation of tris-chelate complexes like [Ni(ampy)₃]²⁺ with the related ligand 2-(aminomethyl)pyridine (ampy) leads to an octahedral geometry.

| Complex | Metal Ion | Coordination Number | Geometry | Reference |

|---|---|---|---|---|

| Ni(ampy)₃₂ | Ni(II) | 6 | Octahedral | |

| [Ni(ampy)₂(H₂O)₂]Cl₂ | Ni(II) | 6 | Octahedral | |

| [Ni(ampy)₂(tcm)₂] | Ni(II) | 6 | Octahedral |

Complexation with Lanthanides and Heavy Metal Ions for Selective Binding

The pyrazine and amino functional groups in this compound make it an effective chelating agent for a variety of metal ions, including lanthanides and heavy metals. The selective binding to these ions is of significant interest for applications in separation, sensing, and catalysis.

Complexation with Heavy Metal Ions:

The nitrogen donor atoms in this compound have a strong affinity for heavy metal ions such as copper(II), nickel(II), cobalt(II), and zinc(II). The formation of stable chelate complexes is a key feature of this interaction. For instance, ligands with similar pyridine-amino moieties have been shown to form stable complexes with Cu(II) and Fe(II). Furthermore, derivatives of 4-aminopyridine have been successfully used to synthesize complexes with Zn(II), Cu(II), Co(II), and Cd(II). The chelation of these metal ions by this compound can lead to enhanced biological activity and novel material properties.

Complexation with Lanthanide Ions:

Lanthanide ions are hard Lewis acids and typically prefer coordination with hard donor atoms like oxygen. However, nitrogen-containing ligands can also form stable complexes with lanthanides, often in conjunction with other donor groups or in specific solvent systems. The formation of lanthanide complexes is often driven by the "antenna effect," where the organic ligand absorbs light and transfers the energy to the lanthanide ion, resulting in characteristic luminescence. The synthesis of lanthanide complexes with ligands containing amino and other functional groups suggests that this compound could serve as a suitable ligand for the preparation of luminescent lanthanide materials.

| Ligand Type | Metal Ions | Application/Property | Reference |

|---|---|---|---|

| Methyl 2-(2-aminoethyl)-aminomethyl-pyridine-6-carboxyl-histidinate | Cu(II), Fe(II) | Mimicking the metal-chelating part of bleomycin | |

| 4-aminopyridine derivative | Zn(II), Cu(II), Co(II), Cd(II) | Antimicrobial and antioxidant activity | |

| 3-Dimethylamino benzoic acid and 5,5′-Dimethyl-2,2′-bipyridine | Gd(III), Tb(III) | Fluorescence properties | |

| 2-(4-amino antipyrine)-L-Tryptophane | La(III), Ce(III), Nd(III), Eu(III), Gd(III) | Antimicrobial activity |

Supramolecular Coordination Assemblies Incorporating this compound Units

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. This compound is an excellent building block for the construction of supramolecular coordination assemblies due to its structural features. The pyrazine ring can participate in π-π stacking interactions, while the uncoordinated amino group can act as a hydrogen bond donor.

The self-assembly of coordination compounds of aminopyrazine derivatives can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) networks. The final architecture of these assemblies is often influenced by the choice of metal ion, counter-anion, and solvent molecules, which can direct the formation of specific hydrogen bonding patterns.

For example, in coordination polymers of N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine with Ni(II), hydrogen bonds between the amino groups and the counter-anions (perchlorate or nitrate) were found to assemble the mononuclear complexes into different architectures, ranging from 1D chains to 3D networks. Similarly, pyridine- and pyrazole-based coordination compounds can form layered assemblies stabilized by a variety of non-covalent interactions, including anion-π, π-π, and C-H···π interactions. The ability of the amino group in this compound to form robust hydrogen bonds is a key factor in the formation of these extended structures.

| Ligand/System | Key Interactions | Resulting Structure | Reference |

|---|---|---|---|

| Chloro-substituted pyrazin-2-amine with Cu(I) | Hydrogen bonding, Halogen bonding | 1D and 2D coordination polymers | |

| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine with Ni(II) | Hydrogen bonding with anions | 1D, 3D, and double chain structures | |

| 4-dimethylaminopyridine and Isophthalate with Ni(II) | Anion–π, π–π, C–H∙∙∙π | Layered assembly | |

| 2-aminopyridinium with polyoxometalates | Hydrogen bonding, Electrostatic interactions | 2D arrangement |

Theoretical and Computational Investigations of 2 Aminomethylpyrazine

Quantum Mechanical (QM) Studies on Molecular and Electronic Structure

Quantum mechanical methods are pivotal for understanding the intrinsic properties of 2-aminomethylpyrazine at the atomic level. These calculations offer a detailed picture of the molecule's geometry and the distribution of its electrons.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules like this compound. arxiv.orgresearchoutreach.org In a comprehensive study, various density functionals were evaluated with the 6-31+G(d,p) basis set to determine the most reliable method for geometry optimization. nih.govnih.govacs.org The M05-2X density functional was identified as a particularly effective choice, yielding reliable molecular geometries for this compound and its protonated form. nih.govacs.orgresearchgate.net This level of theory provides a robust foundation for calculating various electronic properties and for subsequent, more complex modeling. nih.govkaust.edu.sa

Geometry optimizations are performed to find the lowest energy conformation of the molecule. nih.gov For this compound, DFT calculations provide precise bond lengths and angles, defining its three-dimensional structure. These structural parameters are crucial for understanding its interaction with other molecules.

To ensure the accuracy of the DFT results, they are often benchmarked against higher-level, more computationally intensive methods. arxiv.org Coupled-Cluster (CC) theory, specifically the CCSD (Coupled Cluster with Singles and Doubles) method, serves as a "gold standard" for such benchmarks due to its high accuracy in accounting for electron correlation. wikipedia.orgq-chem.compku.edu.cn

For this compound, calculations at the CCSD/6-31+G(d,p) level of theory were used to validate the geometries obtained from DFT methods. nih.govnih.govacs.org The strong agreement between the CCSD benchmark data and the results from the M05-2X functional confirmed that the chosen DFT method was suitable and accurate for modeling this system. nih.govresearchgate.net This benchmarking process is a critical step in computational chemistry to establish the reliability of more economical methods. harvard.edu

Modeling of Intermolecular Interactions and Solvation Effects

Understanding how this compound interacts with its environment, particularly in a solvent like water, is essential for predicting its behavior in biological and chemical systems. Computational models are used to simulate these interactions.

The distribution of partial atomic charges within the this compound molecule dictates its electrostatic interactions. Accurately modeling these charges is crucial for predicting its interaction with polar solvents and biological macromolecules. nih.gov The well-validated Charge Model 4 (CM4) was selected to accurately model the partial charges of this compound. nih.govacs.org These charges are derived from the quantum mechanical wave function.

In one study, the performance of the PDDG/PM3 semiempirical method for calculating partial charges was compared against benchmark values. For the neutral this compound (2-AMP), the PDDG/PM3 method showed a mean unsigned error of 0.22. nih.gov This highlights the importance of selecting appropriate models for charge calculations.

Table 1: Comparison of Partial Atomic Charges for this compound (2-AMP) calculated by different methods. (Note: Specific atomic charge values are highly dependent on the computational method and are best interpreted in a comparative context. The table below illustrates findings from a comparative study.)

| Method | Mean Unsigned Error vs. Benchmark |

| PDDG/PM3 (Neutral 2-AMP) | 0.22 |

| PDDG/PM3 (Cationic 1H-2-AMP) | 0.26 |

| Data sourced from a comparative analysis of various computational methods. nih.gov |

The strength of the interaction between this compound and water molecules can be quantified by calculating their binding energy. nih.gov These calculations typically involve optimizing the geometry of the this compound-water complex and then subtracting the energies of the individual optimized molecules. nih.gov

Modeling solvent effects explicitly with numerous individual solvent molecules can be computationally prohibitive. Implicit solvation models offer an efficient alternative by representing the solvent as a continuous medium with specific dielectric properties. umn.eduresearchgate.net

For this compound, several Solvation Models (SMx) have been applied. nih.govacs.org

SM6: This model was used in conjunction with DFT calculations to simulate the effects of an aqueous environment on the molecule. nih.govnih.govacs.org

SM5.4 and SM5.42: These models were employed with more economical semiempirical molecular orbital (SE-MO) methods to simulate water effects. nih.govacs.orgresearchgate.net

The application of these models is crucial for obtaining accurate geometries, charge distributions, and interaction energies in the aqueous phase, providing a more realistic representation of the molecule's behavior in solution. nih.govnih.gov

Evaluation of Molecular Mechanical (MM) Force Fields and Semiempirical Methods

The accuracy of computational predictions for molecules like this compound heavily relies on the chosen theoretical model, particularly the force fields in molecular mechanics (MM) and the parameterization of semiempirical (SE-MO) methods. nih.gov Researchers have undertaken systematic evaluations of various computational methods to determine their suitability for modeling nitrogen-containing heterocycles with exocyclic amino groups, such as this compound. nih.govnih.gov

One comprehensive study tested a wide array of approximate methods, including MM force fields and SE-MO methods, for their ability to accurately predict geometries, partial atomic charges, and binding energies to water for this compound and its protonated form. nih.gov The performance of these economical methods was benchmarked against higher-level density functional theory (DFT) and coupled-cluster calculations. nih.govnih.govacs.org

For instance, the study highlighted the importance of selecting an appropriate density functional, with M05-2X being identified as a reliable choice for geometry optimizations of this class of molecules when paired with the 6-31+G(d,p) basis set. acs.org For accurately modeling partial charges, the Charge Model 4 (CM4) was noted for its reliability. nih.gov The evaluation also extended to the performance of these methods in both the gas phase and in aqueous solution, where implicit solvation models like SM6, SM5.4, and SM5.42 were employed to simulate the effects of water. nih.govnih.gov

Semiempirical methods like MNDO, AM1, and PM3 are frequently used for nitrogen heterocyclic compounds to study aspects like ring-closure reactions. researchgate.net While these methods can provide valuable qualitative insights, their accuracy in predicting activation energies and reaction mechanisms can vary, and they may disagree with higher-level ab initio methods on the specifics of transition states. researchgate.net The choice of semiempirical method can significantly influence the predicted reaction pathway. researchgate.net The table below summarizes some of the methods evaluated for nitrogen-containing heterocyclic molecules.

| Method Category | Specific Methods/Functionals | Application | Reference |

| Wave Function Theory (WFT) | Coupled-Cluster [CCSD/6-31+G(d,p)] | Benchmark for geometries | nih.gov |

| Density Functional Theory (DFT) | M05-2X, B3LYP | Geometry optimization, reactivity studies | acs.orgbendola.com |

| Semiempirical (SE-MO) | MNDO, AM1, PM3 | Geometries, energies, ring-closure reactions | researchgate.net |

| Molecular Mechanics (MM) | Various force fields | Geometries, partial charges, binding energies | nih.gov |

| Charge Models | CM1, CM2, CM3, CM4 | Partial atomic charges | nih.gov |

| Implicit Solvation Models | SM6, SM5.4, SM5.42 | Aqueous phase calculations | nih.govnih.gov |

Computational Approaches for Exploring Reactivity and Catalysis

Computational chemistry offers powerful tools to investigate the reactivity of this compound and its potential role in catalysis. Density functional theory (DFT) is a widely used method for these explorations, often employed to optimize molecular structures and calculate reactivity descriptors. bendola.comuantwerpen.be

Studies on pyrazine (B50134) derivatives have utilized DFT to understand their electronic structure, which is key to their reactivity. bendola.com The energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are often calculated to estimate global chemical reactivity descriptors. bendola.com These calculations can help in predicting how the molecule will interact with other species and its potential as a ligand in metal complexes. bendola.com

For example, research on platinum-pyrazine carboxamide derivatives used DFT calculations with the B3LYP functional to validate the proposed 3D structures and to understand the factors influencing their reactivity. bendola.com Such studies provide insights into bond lengths, bond angles, and steric energies, which are crucial for understanding the molecule's behavior. bendola.com

Furthermore, computational approaches have been instrumental in elucidating reaction mechanisms involving pyrazine derivatives. For instance, the mechanism of ionic liquid-catalyzed synthesis of polycyclic pyrazines has been investigated using computational methods. ppor.az These studies can calculate the activation energies for different reaction pathways, such as the formation of five-membered versus six-membered rings, and identify the transition states involved. ppor.az

The binding interactions of pyrazine-based ligands with protein targets have also been systematically analyzed using computational methods, revealing that the pyrazine moiety is a highly interactive fragment capable of forming various types of interactions, including hydrogen bonds and π-interactions. acs.org This understanding is crucial for designing new molecules with specific biological activities. acs.org

The following table presents examples of computational approaches used to study the reactivity and catalytic potential of pyrazine derivatives.

| Computational Approach | Application | Key Findings/Insights | Reference |

| Density Functional Theory (DFT) | Calculation of global chemical reactivity descriptors from HOMO and LUMO energies. | Provides insights into the electronic structure and reactivity of pyrazine derivatives. | bendola.com |

| DFT Geometry Optimization | Validation of 3D structures and analysis of bond lengths, angles, and steric energies. | Helps understand the structural factors influencing reactivity. | bendola.com |

| Transition State Calculation | Elucidation of reaction mechanisms and determination of activation energies. | Can distinguish between different possible reaction pathways in catalytic processes. | ppor.az |

| Molecular Docking and Dynamics | Analysis of binding interactions between pyrazine-based ligands and protein targets. | Reveals the importance of hydrogen bonding and other interactions for biological activity. | acs.org |

Mechanistic Investigations of Reactions Involving 2 Aminomethylpyrazine

Elucidation of Organic Reaction Mechanisms

Radical-Mediated C-N Coupling Pathways

Radical-mediated reactions offer a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a common structural motif in pharmaceuticals and functional materials. In the context of 2-aminomethylpyrazine, understanding the mechanistic pathways of such couplings is essential for developing efficient synthetic protocols.

Recent studies have demonstrated that aryl radicals can be generated from aryl halides through single-electron transfer (SET) from a potent electron donor. nih.gov These aryl radicals then act as electrophiles, reacting with amines like this compound to forge the C-N bond. nih.gov Density functional theory (DFT) calculations have been instrumental in unveiling the intricacies of these radical-mediated C-N cross-coupling reactions, confirming the generation of the aryl radical as a key step. nih.gov The process often proceeds under transition-metal-free conditions, highlighting its potential for greener and more sustainable chemical synthesis. nih.gov

Investigations into n-Bu4NI/K2S2O8 mediated C-N coupling between aldehydes and amides have provided further insights into radical processes. cuny.edu Experimental data and DFT calculations support a mechanism involving the formation of an acyl radical intermediate through a single electron transfer. cuny.edu This type of radical-radical cross-coupling, often catalyzed by transition metals like copper, presents innovative strategies for both C-C and C-heteroatom bond formation. researchgate.net Theoretical studies have been employed to elucidate the mechanism and selectivity of these copper-catalyzed C–N radical–radical cross-coupling reactions. researchgate.net

Role of Metal Centers as Templates in Mechanistic Control

Metal centers play a pivotal role in directing the course of chemical reactions by acting as templates that organize reactants in a specific orientation, thereby controlling the reaction mechanism. Pyrazine-based ligands, including this compound, are known to facilitate electronic communication between metal centers within polynuclear structures. massey.ac.nz This property is crucial for controlling spin states and influencing the reactivity of the coordinated species. massey.ac.nz

In the context of multimetallic frameworks, such as those with a niccolite structure, the identity of the divalent metal ions can significantly influence the magnetic behavior of the material. researchgate.net For instance, in frameworks with the general formula [NH2(CH3)2][FeIIIM II(HCOO)6], varying the M(II) ion (from Fe to Mn to Co) leads to distinct magnetic properties, including ferrimagnetism and antiferromagnetism. researchgate.net This demonstrates the template effect of the crystal lattice in dictating the magnetic interactions and, by extension, the electronic properties that can influence catalytic activity.

The assembly of mixed-valence square complexes, such as [(cyclen)4Ru4(pz)4]9+ (where pz = pyrazine), further illustrates the role of metal centers in mechanistic control. researchgate.net The regular square geometry, with each ruthenium atom in an equivalent coordination environment, allows for significant electron delocalization, a key factor in understanding the mechanisms of electron transfer in these systems. researchgate.net

Cross-Coupling Reactions and Activation of Chemical Bonds

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and selectivity. nih.govsigmaaldrich.com These reactions typically involve a metal catalyst, often palladium or nickel, that facilitates the coupling of two different molecular fragments. nih.govsigmaaldrich.com The activation of chemical bonds, such as C-H and C-F bonds, is a critical step in many cross-coupling reactions. rsc.orgbeilstein-journals.org

The development of Ni/photoredox dual catalysis has enabled the formation of challenging C(sp2)-C(sp3) bonds under mild conditions. nih.gov In these reactions, α-amino radicals can be generated from α-silylamines via single-electron transfer, which then participate in nickel-mediated C-C coupling. nih.gov This method has shown high chemoselectivity for C-C over C-N bond formation. nih.gov

Nickel-catalyzed cross-coupling has also been successfully applied to the activation of traditionally robust aromatic C-F bonds. beilstein-journals.org For example, 2-fluorobenzofurans can be coupled with arylboronic acids in the presence of a nickel catalyst. The proposed mechanism involves the formation of a nickelacyclopropane intermediate, followed by β-fluorine elimination. beilstein-journals.org Such methodologies allow for the late-stage functionalization of complex molecules. beilstein-journals.org

Furthermore, the formal cross-coupling of alkyl amines and aryl carboxylic acids to form C(sp3)-C(sp2) bonds has been achieved through preactivation of the starting materials and nickel-catalyzed reductive cross-coupling. nih.gov Mechanistic studies suggest that additives can play a crucial role in stabilizing productive nickel complexes and facilitating key steps like decarbonylation. nih.gov

Studies of Catalytic Reaction Mechanisms

The investigation of catalytic reaction mechanisms is fundamental to the development of more efficient and selective catalysts. This involves understanding the catalyst's lifecycle, the nature of the active species, and the elementary steps of the catalytic cycle.

Transition-Metal-Free Catalysis

While transition metals are workhorses in catalysis, the development of transition-metal-free catalytic systems is a growing area of research due to cost and sustainability considerations. nih.govrsc.org These systems often rely on the intrinsic reactivity of main-group elements or organic molecules to catalyze reactions.

One notable example is the synthesis of pyrimidines from lignin (B12514952) β-O-4 model compounds using NaOH. nih.gov Mechanistic studies suggest that the reaction is initiated by the deprotonation of the Cα-H bond, followed by a cascade of C-O bond cleavage, dehydrogenation, and condensation reactions. nih.gov This process highlights the potential of simple bases to mediate complex organic transformations without the need for transition metals.

Similarly, the synthesis of 2-aminopyridine (B139424) derivatives has been achieved through a transition-metal-free nucleophilic substitution and hydrolysis of 2-fluoropyridine (B1216828) with acetamidine (B91507) hydrochloride. rsc.org The use of inexpensive acetamidine hydrochloride as an ammonia (B1221849) source makes this an attractive and efficient method. rsc.org Organocatalysis, using small organic molecules as catalysts, has also emerged as a powerful strategy. For instance, 6-halo-2-pyridones have been shown to be efficient organocatalysts for ester aminolysis. researchgate.net The proposed mechanism involves the activation of the ester by the pyridone catalyst. researchgate.net

| Catalyst System | Reaction Type | Key Mechanistic Feature |

| NaOH | Pyrimidine (B1678525) synthesis from lignin models | Cα-H bond deprotonation initiated cascade nih.gov |

| Acetamidine hydrochloride | Amination of 2-fluoropyridine | Nucleophilic aromatic substitution rsc.org |

| 6-Halo-2-pyridone | Ester aminolysis | Organocatalytic activation of the ester researchgate.net |

| Reduced Phenalenyl | C-N Cross-Coupling | Single electron transfer to generate aryl radical nih.gov |

Electrode Reaction Mechanisms of Derived Complexes

The electrochemical behavior of metal complexes derived from ligands like this compound provides valuable information about their redox properties and potential applications in electrocatalysis. wikipedia.org Cyclic voltammetry (CV) is a key technique used to study the electrode reaction mechanisms of these complexes. wikipedia.org

The electrochemical mechanism is often described using an "E" and "C" formalism, where "E" represents an electron transfer step and "C" represents a subsequent chemical reaction, such as ligand dissociation or association. wikipedia.org For example, the reduction of a metal complex [MLn]2+ to [MLn]+ (an "E" step) might be followed by the loss of a ligand to form [MLn-1]+ (a "C" step). wikipedia.org This EC mechanism can be identified by the irreversible nature of the wave in a cyclic voltammogram. wikipedia.org

The study of superoxocopper(II) complexes, which are relevant to the active sites of copper-containing enzymes, has benefited from electrochemical investigations. ntu.edu.sg The Cu(II)/Cu(I) reduction potentials of these complexes, determined by cyclic voltammetry, are crucial for understanding their reactivity towards substrates. ntu.edu.sg The electronic properties of the ligands, which can be modulated by introducing different functional groups, have a direct impact on these reduction potentials and, consequently, on the reaction kinetics with substrates. ntu.edu.sg

| Complex Type | Electrochemical Technique | Mechanistic Insight |

| Metal Complexes ([MLn]z+) | Cyclic Voltammetry (CV) | Identification of E, C, and EC mechanisms wikipedia.org |

| Superoxocopper(II) Complexes | Cyclic Voltammetry (CV) | Determination of Cu(II)/Cu(I) reduction potentials ntu.edu.sg |

| Ruthenium-Pyrazine Squares | Cyclic Voltammetry (CV) | Probing electron delocalization in mixed-valence systems researchgate.net |

Methodologies for Mechanistic Probing

The elucidation of reaction mechanisms involving this compound and related pyrazine (B50134) compounds is critical for optimizing synthetic routes and understanding their formation in various chemical systems. A variety of advanced analytical techniques are employed to detect, identify, and characterize the transient species that govern these reaction pathways. These methodologies provide invaluable insights into the stepwise processes, allowing for a detailed molecular-level understanding of the transformation.

Active-Intermediate Capture and Spectroscopic Analysis (e.g., EPR)

The study of transient, paramagnetic intermediates, such as radical ions, is crucial for understanding many reaction mechanisms, including those involving pyrazine derivatives. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), is a powerful technique for detecting and characterizing species with unpaired electrons. youtube.comyoutube.com

In the context of pyrazine chemistry, EPR has been instrumental in identifying radical cations and anions as key intermediates. For instance, studies on pyrazine derivatives exposed to γ-rays in a CFCl₃ matrix at 77 K have successfully generated and characterized their corresponding radical cations. rsc.org The EPR spectra from these experiments revealed two distinct types of radical cations: n(σ)-radicals, similar to the parent pyrazine cation, and π-radicals, particularly for derivatives with electron-donating substituents like methoxy (B1213986) or amino groups. rsc.org The hyperfine coupling constants observed in the EPR spectra provide detailed information about the electronic structure and the distribution of the unpaired electron's spin density within the radical intermediate. youtube.comrsc.org

EPR spectroscopy has also been applied to investigate the formation of pyrazinium radical cations during the Maillard reaction. nih.govnih.gov One study demonstrated that the generation of these radicals could be influenced by the presence of phenolic compounds. nih.gov Using EPR, it was observed that certain phenolics, such as (+)-catechin and (-)-epigallocatechin-3-gallate, could either enhance or suppress the formation of pyrazinium radicals depending on their concentration. nih.gov This effect was attributed to the trapping of imine intermediates by the phenolic compounds, thereby altering the pathway to the enaminol radical precursor and, consequently, the final pyrazinium radical. nih.gov

Furthermore, electrochemical studies have utilized EPR to probe reactive intermediates. In the oxidation of 2,5-di-Me-pyrazine-di-N-oxide in the presence of methanol, the corresponding radical cation was successfully detected via EPR during electrolysis at very low temperatures (−85 °C). rsc.org The ability to capture and analyze these highly reactive species provides direct evidence for their participation in the reaction mechanism. rsc.orgnih.gov The stability and catalytic activity of N,N-disubstituted tetramethylpyrazinium radical cations have also been confirmed using EPR spectroscopy, highlighting their role as metal-free catalysts in reactions like the aerobic oxidation of amines. researchgate.net

Table 1: Representative EPR Spectral Data for Pyrazine Radical Cations

| Pyrazine Derivative | Radical Type | Key Hyperfine Couplings (Gauss) | Reference |

| Pyrazine | n(σ) | a(2N) = 36.4 G | rsc.org |

| 2-Methylpyrazine (B48319) | n(σ) | a(2N) = 36.4 G | rsc.org |

| Tetramethylpyrazine | π | a(2N) = 7.5 G, a(12H) = 7.5 G | rsc.org |

| 2,5-di-Me-pyrazine-di-N-oxide | Cation Radical | - | rsc.org |

On-line Reaction Monitoring by Mass Spectrometry for Real-Time Analysis

The ability to monitor chemical reactions in real-time is essential for understanding kinetics, identifying intermediates, and optimizing process conditions. nih.govrsc.org On-line mass spectrometry (MS) has emerged as a vital tool for the direct analysis of reaction mixtures, providing time-resolved data on the consumption of reactants and the formation of intermediates and products. nih.gov

Several MS-based techniques have been applied to study reactions involving pyrazines. Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), allows for the sensitive and selective real-time analysis of volatile compounds. acs.org This method has been successfully used to distinguish between isobaric aroma compounds, such as 2,5-dimethyl pyrazine and anisole, both in vitro and in vivo (breath-by-breath analysis), which is challenging for single-stage MS. acs.org The use of multiple reaction monitoring (MRM) in APCI-MS/MS significantly improves the signal-to-noise ratio, enhancing detection sensitivity. acs.orgnih.gov

In studies of the Maillard reaction, where pyrazines are significant flavor compounds, online MS techniques have been used to track their formation dynamically. acs.orgacs.org For example, online analysis has been employed to monitor volatile compounds, including methylpyrazine and potential intermediates like 3-aminopropanamide, in the gas phase of reaction systems. acs.org This dynamic monitoring allows for the identification of temporal correlations between the formation of intermediates and final products. acs.org Similarly, Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) has been used for the on-line monitoring of volatile organic compounds formed during processes like coffee roasting, revealing the evolution of different pyrazine isomers over time. researchgate.net

A novel approach combines thermal analysis with real-time mass spectrometry, such as in Hot-Stage Microscopy-Direct Analysis in Real-Time mass spectrometry (HDM). This technique provides simultaneous optical data and chemical characterization of species that evolve as a function of temperature. hud.ac.uk It has been used to monitor the melt reaction between benzil (B1666583) and 1,2-diaminobenzene to form 2,3-diphenylquinoxaline, a compound with a pyrazine ring, allowing for the observation of reactants, intermediates, and products throughout the reaction course. hud.ac.uk

Table 2: Mass Spectrometry Techniques for Real-Time Pyrazine Reaction Analysis

| Technique | Application | Key Findings | Reference |

| APCI-MS/MS (MRM) | Real-time analysis of volatile isobaric compounds | Successful separation and detection of 2,5-dimethyl pyrazine from anisole. | acs.org |

| Online MS | Monitoring acrylamide (B121943) pathway | Identified temporal correlations between intermediates (e.g., 3-aminopropanamide) and products (e.g., methylpyrazine). | acs.org |

| IMS-MS | On-line analysis of coffee roasting | Monitored the formation of various pyrazine isomers and their adducts in real-time. | researchgate.net |

| UPLC-MS/MS | Quantitative analysis of pyrazines in Baijiu | Quantified 16 different pyrazines, with 2,3,5,6-tetramethylpyrazine (B1682967) being highly concentrated. | nih.gov |

Isolation and Characterization of Reaction Intermediates

While spectroscopic and on-line methods provide valuable data on transient species, the definitive structural elucidation of reaction intermediates often requires their physical isolation and subsequent characterization. This process involves stopping the reaction at a key point and employing separation techniques to purify the intermediate away from starting materials, products, and other species in the reaction mixture.

In the synthesis of pyrazines, mechanistic proposals often invoke key intermediates such as dihydropyrazines. nih.govwur.nl For example, in the manganese-catalyzed dehydrogenative coupling of β-amino alcohols to form pyrazines, a 2,5-dihydropyrazine derivative is a proposed intermediate. nih.govacs.org The participation of this intermediate was confirmed through a carefully designed experiment. By using a substrate (pyrrolidin-2-yl-methanol) for which the final dehydrogenation to an aromatic pyrazine is not possible, the cyclic dihydropyrazine (B8608421) intermediate (2,3,5a,6,7,8-hexahydro-1H,5H-dipyrrolo[1,2-a:1′,2′-d]pyrazine) was successfully isolated and characterized, providing strong evidence for the proposed mechanism. nih.govacs.org

Intermediate capture experiments are another strategy to elucidate reaction pathways. In the copper-catalyzed synthesis of pyrazine derivatives, such experiments were conducted to gain a better understanding of the mechanism. sioc-journal.cn Similarly, the Maillard reaction has been studied by proposing azomethine ylides as reactive intermediates. acs.org These ylides can dimerize to form a piperazine (B1678402) structure, which is a precursor to the dihydropyrazine intermediate that ultimately yields the pyrazine product. The feasibility of this pathway was demonstrated using a model system that generated the expected pyrazine products, confirmed by isotope labeling studies. acs.org

Once a reaction is quenched, standard chemical separation techniques are employed for isolation. Liquid-liquid extraction (LLE), column chromatography, and distillation are common methods used to purify pyrazines from complex reaction mixtures. researchgate.netoup.com For example, LLE with solvents like methyl-t-butyl ether (MTBE) or ethyl acetate, followed by column chromatography on silica (B1680970) gel, can effectively separate pyrazines from more polar byproducts such as imidazoles. researchgate.netoup.com The isolated intermediates can then be fully characterized using a suite of analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography, to confirm their molecular structure.

Advanced Derivatization Strategies for Analytical and Research Purposes

Development of Protocols for Chromatographic Analysis

Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are fundamental for the separation and quantification of 2-Aminomethylpyrazine and its derivatives. who.intwho.int The development of robust analytical protocols often necessitates derivatization to improve the analyte's volatility, thermal stability, and peak shape. who.intnih.gov While this compound can be analyzed directly, its derivatization is a common strategy in complex syntheses where it is used as a starting material or intermediate.

Protocols for analyzing the products of reactions involving this compound highlight the chromatographic methods applied to its derivatives. For instance, in the synthesis of novel antitubercular agents, a derivative of this compound was purified using reversed-phase silica (B1680970) chromatography with a water and acetonitrile (B52724) gradient containing 0.1% trifluoroacetic acid (TFA). acs.org Similarly, in the preparation of bioinspired copper complexes, derivatives were purified using flash column chromatography. ntu.edu.sg These methods underscore the importance of selecting appropriate stationary and mobile phases to achieve effective separation of pyrazine-containing compounds. who.intmdpi.com

The general workflow for developing a chromatographic protocol involves:

Method Selection: Choosing between GC or HPLC based on the analyte's volatility and polarity. Derivatization is often required for GC analysis of polar amines to increase volatility. nih.gov

Column Selection: Selecting a column with appropriate polarity and dimensions. C18 columns are common for reversed-phase HPLC of pyrazine (B50134) derivatives. acs.org

Mobile/Carrier Gas Optimization: For HPLC, optimizing the solvent gradient to ensure good separation. acs.org For GC, selecting an appropriate carrier gas and temperature program. rsc.org

System Suitability: Ensuring the chromatographic system is performing correctly by monitoring parameters like peak shape, retention time, and resolution, in line with good chromatography practices. who.int

Table 1: Examples of Chromatographic Conditions for this compound Derivatives

| Derivative Type | Chromatographic Technique | Stationary Phase | Mobile Phase / Conditions | Source |

| N-(pyrazin-2-ylmethyl) amide derivative | Reversed-Phase HPLC | C18 Silica | Gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile | acs.org |

| Acrylamide (B121943) derivative | GC-MS | Not specified | Not specified | rsc.org |

| Substituted picolylamine derivative | Flash Column Chromatography | Not specified | Not specified | ntu.edu.sg |

Modification for Enhanced Detection and Separation Efficiency

A primary goal of derivatization is to improve the detectability and separation of an analyte. nih.govnih.gov The primary amino group of this compound is a prime target for such modifications. By attaching a chemical tag, its analytical characteristics can be significantly altered. This strategy can lead to remarkable increases in sensitivity, with detection limits improving by several orders of magnitude. nih.govnih.gov

Strategies for Enhanced Detection:

Fluorogenic Labeling: Reacting the amino group with a fluorogenic reagent (e.g., dansyl chloride, fluorescamine) introduces a highly fluorescent tag. This allows for ultra-sensitive detection using a fluorescence detector in HPLC, which is far more sensitive than standard UV detection for non-native fluorescent compounds.

Chromophoric Labeling: Attaching a group with strong ultraviolet (UV) or visible light absorption (a chromophore) can enhance detection for UV-Vis spectroscopy.

Electrophoric Labeling: For GC with an electron capture detector (ECD), derivatizing the amine with a polyfluorinated acylating reagent (e.g., trifluoroacetic anhydride) introduces halogen atoms, making the molecule highly responsive to the ECD and enabling trace-level analysis. greyhoundchrom.com

Strategies for Improved Separation:

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the amino group with a silyl (B83357) group. greyhoundchrom.com This process decreases the molecule's polarity and reduces hydrogen bonding, which in turn improves peak shape and prevents tailing in GC analysis. nih.govgreyhoundchrom.com

Acylation: This process, using reagents like anhydrides or acyl halides, also serves to decrease polarity, enhancing chromatographic performance on non-polar GC columns. greyhoundchrom.com

Table 2: Common Derivatization Approaches for the Primary Amine of this compound

| Derivatization Method | Typical Reagent | Enhancement | Analytical Technique |

| Silylation | BSTFA, MTBSTFA | Increased volatility, improved peak shape, thermal stability | GC, GC-MS |

| Acylation (Fluorinated) | Trifluoroacetic Anhydride (TFAA) | Increased volatility, high ECD sensitivity | GC-ECD |

| Fluorogenic Labeling | Dansyl Chloride | High fluorescence | HPLC-Fluorescence |

| Alkoxycarbonylation | Ethyl Chloroformate | Rapid derivative formation, good volatility | GC-FID, GC-MS |

Derivatization for Specific Spectroscopic Applications

Derivatization is also employed to prepare this compound for analysis by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Modification can help in structure elucidation or in studying molecular interactions.

Research has shown that the interaction of this compound with macromolecules like bovine serum albumin (BSA) can be studied using spectroscopic techniques. researchgate.netresearchgate.net While not a covalent derivatization, this interaction induces conformational changes that are observable via Fourier Transform Infrared (FT-IR) and 3D fluorescence spectroscopy. researchgate.netresearchgate.net These studies provide insight into the binding and transport mechanisms of pyrazine compounds in biological systems. researchgate.net

Furthermore, the synthesis of complex derivatives allows for detailed structural characterization. For example, the spectroscopic data for 2,3,5,6-tetrakis(bromomethyl)pyrazine, a derivative of a related pyrazine, has been fully characterized. nih.gov Such analysis provides a reference for how modifications to the pyrazine ring system affect the spectroscopic signatures.

Table 3: Spectroscopic Data for a Pyrazine Derivative: 2,3,5,6-tetrakis(bromomethyl)pyrazine

| Spectroscopic Technique | Key Findings (δ = chemical shift, m/z = mass-to-charge ratio) | Source |

| ¹H-NMR (400 MHz, CDCl₃) | δ = 4.69 ppm (singlet, 8H, Pz-CH ₂-Br) | nih.gov |

| ¹³C-NMR (100 MHz, CDCl₃) | δ = 150.41, 28.75 ppm | nih.gov |

| Mass Spectrometry (EI, 70 eV) | m/z (%): 452 ([M⁺], 11.9), 371 (100), 292 (13.2), 211 (20.7) | nih.gov |

| IR (KBr disc, cm⁻¹) | 1438 (s), 1405 (s), 1220 (s), 787 (s) | nih.gov |

This detailed characterization of a derivatized structure showcases how specific spectroscopic features can be used to confirm the identity and purity of modified pyrazine compounds.

Applications in Advanced Materials Science and Catalysis

Catalytic Applications of 2-Aminomethylpyrazine Derivatives and Complexes

Derivatives of this compound are emerging as versatile ligands and organocatalysts, with applications spanning both homogeneous and heterogeneous catalysis. Their utility is rooted in the cooperative effect of the Lewis basic nitrogen atoms of the pyrazine (B50134) ring and the nucleophilic/coordinating amine side chain.

The design of catalysts based on this compound leverages its dual functionality to create active and selective catalytic systems.

Heterogeneous Catalysts: A primary strategy for creating robust and recyclable catalysts involves immobilizing the active molecule onto a solid support. For amino-functionalized compounds like this compound, this often involves anchoring them to polymeric resins or inorganic materials. For instance, primary amines have been successfully supported on polystyrene-based resins to create effective heterogeneous organocatalysts. These aminomethylated polystyrene-supported catalysts demonstrate excellent reactivity and can be engineered for enhanced stability and reusability, which are critical for industrial applications. tandfonline.com The immobilization prevents the catalyst from leaching into the product stream, simplifying purification and reducing waste.

Homogeneous Catalysts: In homogeneous catalysis, this compound and its derivatives serve as ligands that coordinate with metal centers to form soluble complexes. These complexes can catalyze a wide array of chemical reactions. The pyrazine nitrogen atoms and the aminomethyl group can act as a bidentate chelate, stabilizing the metal center and influencing its electronic properties and, consequently, its catalytic activity. Palladium-catalyzed amination reactions, for example, utilize chelating phosphine (B1218219) ligands to create active catalysts for forming C-N bonds with pyridyl halides. nih.gov Similarly, copper(II) complexes with pyridine-based ligands have been shown to be highly effective homogeneous catalysts for asymmetric reactions. epa.gov The design of such complexes focuses on tuning the steric and electronic environment around the metal ion to optimize reactivity and selectivity.

The principles of green chemistry—reducing waste, using renewable resources, and designing energy-efficient processes—are central to modern chemical synthesis. Catalysts derived from this compound align with these goals, particularly through the development of recyclable systems.

The development of heterogeneous catalysts is a cornerstone of sustainable chemistry because it allows for the simple separation and reuse of the catalyst, minimizing waste and cost. nih.gov For example, catalysts based on imidazolidine-4-thione (B12905619) derivatives anchored to polymeric carriers have been recycled more than ten times without a significant loss in enantioselectivity in the Henry reaction. epa.gov This high degree of recyclability is a key advantage from both economic and ecological perspectives. epa.gov Similarly, protocols using biodegradable and renewable materials like modified chitosan (B1678972) as a catalyst support further enhance the green credentials of the synthetic process. nih.gov The use of solvent-free reaction conditions, often coupled with microwave activation, represents another green approach where pyrazine-related compounds could be utilized, minimizing the use of volatile organic compounds. nih.gov

The table below summarizes the advantages of using recyclable catalysts in sustainable processes.

Catalysts derived from this compound and related amino-heterocycles are effective in a variety of important organic transformations.

One significant application is in asymmetric synthesis , where chiral catalysts are used to produce an excess of one enantiomer of a product. For example, chiral primary amino acid-derived heterogeneous catalysts have been successfully applied in the asymmetric mdpi.comresearchgate.net-Wittig rearrangement, yielding products with good enantioselectivity. tandfonline.com Another key reaction is the Henry reaction (nitroaldol reaction), a C-C bond-forming reaction between a nitroalkane and a carbonyl compound. Copper(II) complexes of chiral ligands, such as those derived from 2-(pyridine-2-yl)imidazolidine-4-thione, act as highly enantioselective catalysts for this transformation, achieving up to 98% enantiomeric excess (ee). epa.gov

Furthermore, these catalysts are used in amination reactions . Palladium-catalyzed amination is a powerful method for synthesizing N-aryl compounds, and ligands based on nitrogen heterocycles are crucial for the efficiency of these processes. Protected pyridylhydrazine derivatives, for example, can be prepared through palladium-catalyzed reactions involving 2-pyridyl chlorides, bromides, and triflates. nih.gov

Integration into Advanced Materials

The structural and electronic features of this compound make it an attractive component for the construction of sophisticated materials with tailored properties, such as coordination polymers, metal-organic frameworks, and organic electronics.

This compound is an excellent candidate for use as an organic linker in the synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). Its ability to bridge metal centers through the two pyrazine nitrogen atoms, along with the additional coordination site provided by the aminomethyl group, allows for the formation of diverse and stable network structures.

Coordination polymers are formed by the self-assembly of metal ions and organic ligands. The geometry of the final structure—whether it's a 1D chain, a 2D sheet, or a 3D framework—is heavily influenced by the coordination preferences of the metal ion and the structure of the organic linker. Pyrazine and its derivatives are widely used as ditopic ligands to construct CPs. mdpi.com For example, Ni(II) complexes with N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine can form 1D chains or 3D networks depending on the counter-anion present, demonstrating how subtle changes can guide the supramolecular architecture. researchgate.net Similarly, Zn(II) has been used with imidazo[1,5-a]pyridine (B1214698) derivatives and dicarboxylic acids to create 1D and 2D coordination polymers. nih.gov